![molecular formula C19H27N3O4 B5265397 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. In
科学的研究の応用
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit analgesic effects in animal models of pain, including neuropathic and inflammatory pain. This compound has also been found to exhibit anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to exhibit anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been found to activate the opioid receptors, which are involved in the regulation of pain and inflammation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. This compound has also been found to increase the levels of endogenous opioids, such as β-endorphin, which are involved in the regulation of pain and mood. Additionally, this compound has been found to reduce the activity of the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins.
実験室実験の利点と制限
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has several advantages for lab experiments. The compound is readily available in high purity and yield, making it easy to obtain for research purposes. This compound has also been extensively studied, and its pharmacological properties are well characterized. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which can make it difficult to administer in some experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.
将来の方向性
There are several future directions for the study of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine. One area of research is the development of more water-soluble derivatives of this compound, which could improve its efficacy in some experimental settings. Another area of research is the exploration of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the anti-tumor effects of this compound could be further explored, with the aim of developing new cancer therapies.
合成法
The synthesis of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine involves the reaction of 4-morpholinecarbonyl chloride with 1-(3-(4-methoxyphenyl)propanoyl)-2-piperazine in the presence of a base, such as triethylamine. The reaction yields this compound in high purity and yield. The synthesis of this compound has been optimized to produce the compound on a large scale, making it readily available for research purposes.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-5-2-15(3-6-16)4-7-18(23)22-9-8-20-14-17(22)19(24)21-10-12-26-13-11-21/h2-3,5-6,17,20H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVHVCNLPYLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCNCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7H-[1,2,3]triazolo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5265319.png)

![2-({4-[(4-methylphenyl)thio]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5265323.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5265338.png)

![N-(2-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5265357.png)

![4-(4-chlorobenzoyl)-5-[4-(diethylamino)phenyl]-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265367.png)


![1-[(2-methoxyphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5265377.png)
![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![5-tert-butyl-1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5265389.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5265409.png)
